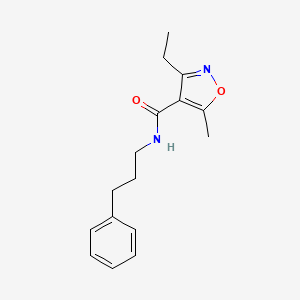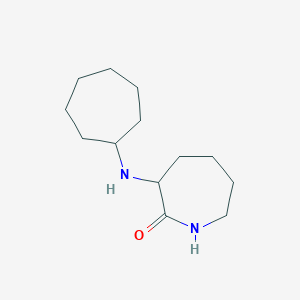![molecular formula C12H14N4O B6018994 3-[(3,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6018994.png)
3-[(3,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one, commonly known as DMPT, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. DMPT is a white crystalline powder that is soluble in water and has a molecular formula of C10H12N4O.
Mécanisme D'action
The mechanism of action of DMPT is not yet fully understood, but it is believed to act as a feed attractant and growth promoter by stimulating the olfactory system of aquatic animals. DMPT has been shown to increase the activity of the hypothalamic-pituitary-gonadal axis, leading to increased production of growth hormone and other anabolic hormones.
Biochemical and Physiological Effects:
DMPT has been shown to have a variety of biochemical and physiological effects on aquatic animals. It has been found to increase the activity of digestive enzymes, improve nutrient absorption and utilization, and enhance the immune system of these animals. DMPT has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its beneficial effects on growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive compound that is easy to handle and store. DMPT is also highly soluble in water, making it easy to administer to aquatic animals. However, there are some limitations to the use of DMPT in laboratory experiments. Its effects may vary depending on the species and age of the animal, and it may interact with other compounds in the environment, leading to unpredictable results.
Orientations Futures
There are several potential future directions for research on DMPT. One area of interest is the development of more efficient synthesis methods that can produce higher yields of pure DMPT. Another area of interest is the study of the long-term effects of DMPT on aquatic ecosystems, including its potential impact on the environment and other aquatic species. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its effects on different species of aquatic animals.
Méthodes De Synthèse
DMPT can be synthesized through a variety of methods, including the reaction of 3,4-dimethylaniline with methyl isocyanate and triethylamine, or through the reaction of 3,4-dimethylaniline with cyanogen bromide and methylamine. The most commonly used method involves the reaction of 3,4-dimethylaniline with cyanogen bromide and methylamine in the presence of a suitable solvent.
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant effects on the growth and development of aquatic animals, particularly fish and shrimp. DMPT has been shown to increase feed intake, improve feed conversion efficiency, and enhance growth performance in these animals.
Propriétés
IUPAC Name |
3-(3,4-dimethylanilino)-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-4-5-10(6-8(7)2)13-12-14-11(17)9(3)15-16-12/h4-6H,1-3H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZYJMSYHXAFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NN=C(C(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide](/img/structure/B6018916.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B6018930.png)
![1-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B6018942.png)
![2-bromo-N-[3-(butyrylamino)phenyl]-5-nitrobenzamide](/img/structure/B6018943.png)

![5-(3-bromophenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6018951.png)
![2-methyl-4-(1-pyrrolidinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B6018954.png)
![3-[1-(1H-indol-2-ylcarbonyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6018962.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1-cyclopentene-1-carboxamide](/img/structure/B6018964.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6018971.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6018978.png)
![1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-propoxypiperidine](/img/structure/B6018981.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(3-methoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B6019016.png)